molecular formula C11H11NO2 B3060343 5-Ethoxy-2-phenyl-1,3-oxazole CAS No. 25755-93-5

5-Ethoxy-2-phenyl-1,3-oxazole

Cat. No. B3060343
CAS RN: 25755-93-5
M. Wt: 189.21 g/mol
InChI Key: RKLBGWCFWWLAOJ-UHFFFAOYSA-N
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Description

5-Ethoxy-2-phenyl-1,3-oxazole is a chemical compound with the molecular formula C11H11NO2 . It is a heterocyclic compound that contains an oxazole ring, which is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom .


Synthesis Analysis

The synthesis of oxazole derivatives has been a topic of interest in medicinal chemistry. The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds . Other methods include the oxidative cyclization of hydrazones and the reaction of benzaldehyde semicarbazone with bromine and sodium acetate .


Molecular Structure Analysis

The molecular structure of 5-Ethoxy-2-phenyl-1,3-oxazole consists of an oxazole ring attached to a phenyl ring and an ethoxy group . The oxazole ring is a five-membered ring with two carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

Oxazole compounds, including 5-Ethoxy-2-phenyl-1,3-oxazole, can undergo various chemical reactions. These reactions often involve the formation of new bonds at the nitrogen or oxygen atoms of the oxazole ring .


Physical And Chemical Properties Analysis

5-Ethoxy-2-phenyl-1,3-oxazole has a molecular weight of 189.21 g/mol. It has a topological polar surface area of 35.3 Ų, indicating its polarity. It has three rotatable bonds, suggesting some flexibility in its structure .

Scientific Research Applications

Synthesis and Antioxidant Properties

  • Synthesis and Evaluation : 5-Ethoxy-2-phenyl-1,3-oxazole derivatives have been synthesized and evaluated for antioxidant activity. Compounds synthesized using this chemical structure, such as the analogue E3, have shown significant antioxidant activity, indicating potential applications in fields like pharmacology and nutraceuticals (Kuş et al., 2017).

Corrosion Inhibition

  • Metal Protection : Research into oxazole derivatives, including compounds similar to 5-Ethoxy-2-phenyl-1,3-oxazole, has shown their effectiveness as corrosion inhibitors for metals like mild steel. This application is crucial in industries where metal longevity and integrity are vital (Rahmani et al., 2018).

Fluorescent Probes in Lipid Membranes

  • Biophysical Applications : Certain derivatives of 1,3-oxazole, related to 5-Ethoxy-2-phenyl-1,3-oxazole, are used as fluorescent probes in lipid membranes. These compounds are beneficial in studying and imaging cellular structures and processes (Posokhov & Kyrychenko, 2018).

Synthetic Applications

  • Chemical Synthesis : 5-Ethoxy-2-phenyl-1,3-oxazole and its derivatives are used in synthesizing a range of complex chemical structures, proving their versatility in organic chemistry and medicinal chemistry applications (Ibata et al., 1992).

Antiviral Activity

  • Medicinal Research : Derivatives of 1,3-oxazole, closely related to 5-Ethoxy-2-phenyl-1,3-oxazole, have been studied for their potential antiviral activities, particularly against human cytomegalovirus (HCMV). This research is significant in developing new antiviral drugs (Abdurakhmanova et al., 2020).

Advanced Material Development

  • Biopolymer Modification : Oxazole derivatives, including those similar to 5-Ethoxy-2-phenyl-1,3-oxazole, have been used to chemically modify biopolymers like chitosan. These modifications enhance properties like swelling and antimicrobial efficacy, important in biomedical and environmental applications (Azmy et al., 2019).

properties

IUPAC Name

5-ethoxy-2-phenyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO2/c1-2-13-10-8-12-11(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLBGWCFWWLAOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40363409
Record name 5-ethoxy-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Ethoxy-2-phenyl-1,3-oxazole

CAS RN

25755-93-5
Record name 5-ethoxy-2-phenyl-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40363409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
JA Flores, K Pal, ME Carroll, M Pink, JA Karty… - …, 2014 - ACS Publications
The trinuclear argentate complex Ag 3 (μ 2 -3,5-(CF 3 ) 2 PyrPy) 3 (PyrPy = 2,2′-pyridylpyrrolide) catalyzes the 3 + 2 cycloaddition of several NCR (R = Me, Ph, t Bu) and N 2 CHCO 2 …
Number of citations: 13 pubs.acs.org
CK Bendedoouche, H Benhaoua - researchgate.net
The most common method for the generation of carbenes is the catalytic decomposition of a diazocompound. 6 However, this method has various drawbacks such as the use of …
Number of citations: 0 www.researchgate.net
CK Bendedouche, H Benhaoua - Journal of Chemical …, 2012 - journals.sagepub.com
Ethyldiazoacetate reacts as a carbene precursor in presence of copper exchanged bentonite. Reaction with excess nitrile gave oxazole derivatives. Their formation is explained by …
Number of citations: 6 journals.sagepub.com

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